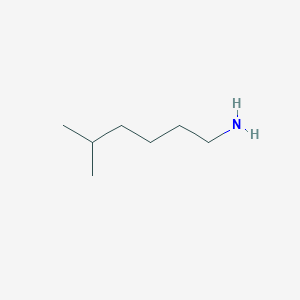

5-Methylhexan-1-amine

Beschreibung

Contextualization within Branched Aliphatic Primary Amines

5-Methylhexan-1-amine, with the chemical formula C₇H₁₇N, is an organic compound structurally defined by a hexane (B92381) backbone with a methyl group at the fifth carbon and an amine group at the first position. This branched structure distinguishes it from its linear isomer, 1-aminoheptane, and imparts specific physicochemical properties. Branched aliphatic primary amines, in general, are recognized for their role in creating molecular complexity and influencing the physical properties of the resulting compounds. The branching can affect solubility, crystallinity, and boiling points.

The presence of the primary amine group (-NH₂) makes this compound a versatile nucleophile and a proton acceptor. byjus.com This reactivity is fundamental to its application in a wide array of chemical transformations.

Significance of Primary Amines as Research Building Blocks

Primary amines are foundational to organic synthesis due to the reactivity of the amine group. nih.gov They serve as crucial intermediates in the production of a vast range of chemicals, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com The nitrogen atom's lone pair of electrons allows primary amines to act as nucleophiles, participating in reactions such as alkylation, acylation, and addition to carbonyl compounds. numberanalytics.com These reactions are pivotal for constructing carbon-nitrogen bonds, which are prevalent in biologically active molecules and functional materials. numberanalytics.com

The versatility of primary amines extends to their use in forming Schiff bases and enamines, which are key intermediates in many synthetic pathways. numberanalytics.com Furthermore, primary amines can be transformed into a variety of other functional groups, highlighting their importance as synthetic linchpins. The development of new methods for the synthesis of primary amines, especially from readily available starting materials like alkenes, remains an active area of research. ethz.ch

Overview of Current Research Trajectories for this compound

Current research involving this compound and related branched primary amines is multifaceted. One significant area of investigation is their use as building blocks in the synthesis of novel bioactive molecules. The specific stereochemistry and branching of these amines can influence the pharmacological profile of a target molecule.

Another research trajectory focuses on the development of new catalytic methods for the synthesis of branched amines. nih.gov Efficiently and selectively introducing an amine group into a branched alkyl chain is a key challenge in organic synthesis. nih.gov Researchers are exploring various catalytic systems, including those based on transition metals, to achieve this transformation with high atom economy and stereocontrol. nih.gov

Furthermore, the unique properties of branched primary amines are being explored in materials science. Their incorporation into polymers and other materials can influence properties such as thermal stability, mechanical strength, and surface characteristics. numberanalytics.com The hydrochloride salt of this compound is also commercially available, indicating its use in various research and development applications. sigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4746-31-0 |

| SMILES | CC(C)CCCCN |

| InChI | InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 |

| InChIKey | FBKYCBKRNDJLCX-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKYCBKRNDJLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570720 | |

| Record name | 5-Methylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-31-0 | |

| Record name | 5-Methylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Novel Approaches for 5 Methylhexan 1 Amine

Established Synthetic Routes for 5-Methylhexan-1-amine

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily include reductive amination and direct amination, each with distinct starting materials and reaction conditions.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound with ammonia (B1221849) or an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgjove.com For the synthesis of this compound, the precursor is 5-methylhexanal (B128087).

The reaction of 5-methylhexanal with ammonia is a direct pathway to form the primary amine, this compound. fiveable.me This reaction proceeds through the formation of an imine intermediate. wikipedia.orgfiveable.me To favor the formation of the imine, the water produced during the reaction is typically removed. A subsequent reduction of this imine yields the desired primary amine. fiveable.me However, a common challenge with using ammonia directly is the potential for the newly formed primary amine to react further with the starting aldehyde, leading to the formation of secondary and tertiary amine byproducts.

To achieve more selective synthesis and avoid over-alkylation, alkylamine derivatives can be utilized, although this may introduce additional steps into the synthetic sequence. masterorganicchemistry.com

Catalytic hydrogenation is a common method for the reduction of the imine intermediate formed from 5-methylhexanal and ammonia. fiveable.me This process employs a metal catalyst and hydrogen gas to achieve the reduction. wikipedia.orgfiveable.me

Commonly used catalysts include:

Palladium on carbon (Pd/C) wikipedia.orgorganic-chemistry.org

Platinum(IV) oxide (PtO₂)

Raney nickel organic-chemistry.org

Cobalt-based catalysts rsc.orgrsc.org

The reaction is typically performed in a solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. organic-chemistry.org The efficiency and selectivity of the reaction are influenced by factors such as the choice of catalyst, hydrogen pressure, and temperature. For instance, heterogeneous cobalt catalysts have been shown to be effective for the reductive amination of carbonyl compounds with ammonia, offering a scalable route to primary amines. rsc.orgrsc.org

Table 1: Catalytic Systems for Reductive Amination

| Catalyst | Reducing Agent | Solvent | Key Features |

|---|---|---|---|

| Palladium on carbon (Pd/C) | H₂ | Methanol/Ethanol | Commonly used, versatile. wikipedia.orgorganic-chemistry.org |

| Raney Nickel | H₂ | Ethanol | Effective for transfer hydrogenation. organic-chemistry.org |

Besides catalytic hydrogenation, various chemical reducing agents are effective for the reductive amination of 5-methylhexanal. masterorganicchemistry.com These reagents offer alternatives, particularly when other functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

Key reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A common reducing agent, though it can also reduce the starting aldehyde. Its use often requires careful control of reaction conditions, such as adding it after the imine has formed. masterorganicchemistry.comcommonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : A milder and more selective reducing agent than NaBH₄. jove.commasterorganicchemistry.com It is particularly effective for one-pot reductive aminations because it preferentially reduces the imine in the presence of the aldehyde, especially under mildly acidic conditions. wikipedia.orgjove.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another selective and mild reducing agent for reductive amination. wikipedia.orgorganic-chemistry.org It is often used in solvents like dichloroethane or tetrahydrofuran. organic-chemistry.org

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Selectivity | Typical Solvents | Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Reduces both aldehydes and imines | Methanol, Ethanol | Often added after imine formation is complete. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines over aldehydes | Methanol | Effective in one-pot syntheses; stable in acidic solutions. wikipedia.orgjove.commasterorganicchemistry.com |

Direct Amination Methodologies

Direct amination offers a more atom-economical route to amines by directly converting other functional groups, such as alcohols, into an amino group.

The direct conversion of 5-methylhexan-1-ol to this compound using ammonia is a potential synthetic route. This method typically requires a catalyst and elevated temperatures and pressures to facilitate the substitution of the hydroxyl group. Dehydrating agents like aluminum oxide can be used to drive the reaction. While this approach is direct, the harsh conditions can sometimes lead to moderate yields and the formation of byproducts.

Heterogeneous Catalytic Systems in Alcohol Amination

The direct amination of 5-methylhexan-1-ol using ammonia in the presence of a heterogeneous catalyst represents a direct and atom-economical approach to this compound. This process typically requires elevated temperatures and pressures to facilitate the substitution of the hydroxyl group.

The synthesis of primary amines through the reductive amination of alcohols often employs a hydrogen-borrowing mechanism. This process involves three key steps: the dehydrogenation of the alcohol to an aldehyde, the subsequent imidization of the carbonyl group with ammonia, and finally, the hydrogenation of the resulting imine to the primary amine. encyclopedia.pub Heterogeneous catalysts are favored for this reaction due to their ease of separation and potential for reuse. encyclopedia.pub

Nickel-based catalysts are frequently utilized for their high activity and selectivity towards primary amines in alcohol amination. encyclopedia.pub For instance, the direct amination of 5-methylhexan-1-ol can be achieved using ammonia and a dehydrating agent like aluminum oxide at high temperatures and pressures. While effective, these conditions can be harsh. Ruthenium-based catalysts, such as Ru/C, have also demonstrated significant activity in the reductive amination of alcohols with ammonia. encyclopedia.pub

| Catalyst System | Substrate | Product | Key Advantages |

| Ni-based catalysts | Alcohols | Primary amines | Good activity and high selectivity. encyclopedia.pub |

| Ru/C | Dodecanol | Dodecylamine | High activity for amination. encyclopedia.pub |

| Aluminum Oxide | 5-Methylhexan-1-ol | This compound | Direct conversion of alcohol. |

Nitrile Reduction Pathways to Primary Amines

The reduction of nitriles is a robust and widely employed method for the synthesis of primary amines, including this compound. bme.hu This transformation can be accomplished through both catalytic hydrogenation and stoichiometric reduction methods.

Catalytic Hydrogenation of 5-Methylhexanenitrile (B103281) Precursors

Catalytic hydrogenation of 5-methylhexanenitrile stands out as an economically viable route for producing this compound, particularly on an industrial scale. wikipedia.org This method involves the use of metal catalysts under a hydrogen atmosphere, often at elevated pressures and temperatures, to reduce the nitrile group to a primary amine. The process is valued for its high selectivity and potential for high yields.

A key challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts. bme.hu These side reactions occur when the intermediate imine reacts with the newly formed primary amine. bme.husemanticscholar.org

Optimized Metal Catalysts for Nitrile Reduction

The choice of metal catalyst is critical for achieving high selectivity in the reduction of nitriles to primary amines. bme.huwikipedia.org Group 10 metals, such as Raney nickel, palladium, and platinum, are commonly used catalysts for this transformation. wikipedia.org Cobalt-based catalysts are also frequently employed. bme.hu

Recent research has focused on developing more selective and efficient catalyst systems. For example, a Raney Ni/KBH4 system has been shown to be an efficient and mild method for the reduction of both aliphatic and aromatic nitriles to their corresponding primary amines in high yields. semanticscholar.org This system uses potassium borohydride as the reducing agent and ethanol as the solvent, operating at mild temperatures. semanticscholar.org Another approach involves dual-site catalysts, which can offer enhanced reactivity and selectivity under mild conditions. nih.gov

| Catalyst | Reducing Agent | Key Features |

| Raney Nickel | H₂ or KBH₄ | Commonly used, can be highly selective for primary amines. wikipedia.orgsemanticscholar.org |

| Palladium/Carbon | H₂ or Ammonium (B1175870) formate | Effective for aromatic nitriles under mild conditions. bme.hu |

| Platinum Dioxide | H₂ | Active catalyst for nitrile hydrogenation. wikipedia.org |

| Cobalt-based catalysts | H₂ | Frequently used in industrial processes. bme.hu |

Nucleophilic Substitution and Related Reactions

Nucleophilic substitution reactions provide classical and reliable methods for the synthesis of primary amines from alkyl halides. These methods, while sometimes requiring multiple steps, can offer excellent control over the final product.

Ammonolysis of 5-Methylhexyl Halides

The reaction of 5-methylhexyl halides with an excess of ammonia, known as ammonolysis, can produce this compound through nucleophilic substitution. This reaction is typically carried out under pressure. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. This necessitates purification steps to isolate the desired primary amine.

Advanced Gabriel Synthesis for Controlled Amine Preparation

The Gabriel synthesis offers a more controlled approach to the preparation of primary amines, effectively avoiding the issue of over-alkylation seen in ammonolysis. masterorganicchemistry.com This multi-step process begins with the deprotonation of phthalimide (B116566) to form potassium phthalimide. libretexts.org The phthalimide anion then acts as a nucleophile, reacting with a primary alkyl halide, such as a 5-methylhexyl halide, in an SN2 reaction to form an N-alkylphthalimide. libretexts.org The final step involves the liberation of the primary amine from the phthalimide group, which can be achieved by treatment with hydrazine, or through acidic or basic hydrolysis. libretexts.org While this method is effective for producing pure primary amines, it is a longer process involving multiple synthetic steps. wordpress.com

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Ammonolysis | 5-Methylhexyl halide | Excess Ammonia | Direct conversion. | Forms a mixture of amines, requiring purification. |

| Gabriel Synthesis | 5-Methylhexyl halide | Potassium phthalimide, Hydrazine/Acid/Base | Avoids over-alkylation, produces pure primary amine. masterorganicchemistry.com | Multi-step process. |

Alkylation of Ammonia with Branched Haloalkanes

One of the fundamental methods for synthesizing primary amines is the alkylation of ammonia with alkyl halides. quora.com In the case of this compound, this involves the reaction of a suitable 5-methylhexyl halide, such as 1-bromo-5-methylhexane, with ammonia. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion. quora.comyoutube.com

However, a significant challenge with this method is the potential for over-alkylation. quora.com The initially formed primary amine is also a nucleophile and can further react with the alkyl halide to produce secondary and tertiary amines, and even a quaternary ammonium salt. quora.com To favor the formation of the primary amine, a large excess of ammonia is typically used. quora.com This increases the probability that an alkyl halide molecule will react with an ammonia molecule rather than the primary amine product. Despite this, the reaction often results in a mixture of products, necessitating purification to isolate the desired this compound.

The general mechanism for the alkylation of ammonia is a two-step process. First, the ammonia nucleophile attacks the alkyl halide, forming an alkylammonium salt. In the second step, a base, which can be another molecule of ammonia, deprotonates the ammonium ion to yield the primary amine. quora.com

Stereoselective Synthesis of Chiral Amine Analogs

The synthesis of chiral amines, which are crucial building blocks in the pharmaceutical industry, often requires stereoselective methods. acs.org For amines structurally related to this compound, several stereoselective strategies have been developed.

Asymmetric Reductive Amination Techniques

Asymmetric reductive amination is a powerful method for the synthesis of chiral amines from prochiral ketones or aldehydes. sci-hub.se This technique involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent and a chiral catalyst or auxiliary. While direct asymmetric reductive amination of 5-methylhexanal with ammonia would be a direct route to chiral this compound, the development of efficient wild-type amine dehydrogenases (AmDHs) for such reactions is an active area of research. rsc.org These enzymes can catalyze the reductive amination of ketones with high enantioselectivity. rsc.org

In a more general context, iron-catalyzed reductive amination of aldehydes and ketones with aqueous ammonia has been shown to be an effective method for producing primary amines. sci-hub.se Optimization of reaction parameters such as temperature, hydrogen pressure, and the amount of ammonia is crucial for achieving high yields. sci-hub.se For instance, in the reductive amination of acetophenone, increasing the polarity of the solvent was found to improve the yield. sci-hub.se

Chiral Auxiliary and Catalyst-Based Approaches for Related Amines

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the synthesis of chiral amines. wikipedia.orgwiley-vch.de One common approach involves the addition of a Grignard reagent to a chiral N-sulfinyl imine. wikipedia.orgwiley-vch.de The chiral sulfinyl group directs the nucleophilic attack of the Grignard reagent to one face of the imine, leading to the formation of a chiral amine with high diastereoselectivity. The auxiliary can then be cleaved to yield the final chiral amine. wikipedia.org

Another approach involves the use of chiral catalysts. For instance, the stereodivergent synthesis of advanced amines carrying two or more chiral carbons has been demonstrated using tert-butanesulfinamide (tBS) as a chiral source. nih.gov This method allows for the selective formation of all possible stereoisomers through consecutive chirality induction and transfer events. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product in any chemical synthesis. In the context of synthesizing primary amines like this compound, several factors can be adjusted.

For the alkylation of ammonia, controlling the stoichiometry by using a large excess of ammonia is the primary method to enhance the yield of the primary amine and minimize the formation of over-alkylation products. quora.com

In reductive amination reactions, parameters such as the choice of catalyst, solvent, temperature, and pressure play a significant role. sci-hub.se For iron-catalyzed reductive amination, it was found that the amount of ammonia strongly influences the yield by reducing self-coupling reactions of the carbonyl compound. sci-hub.se The optimized conditions for a specific iron catalyst involved using 3.5 mL of 25% aqueous ammonia, a hydrogen pressure of 6.5 MPa, and a temperature of 140 °C. sci-hub.se

The following table summarizes the optimization of reaction parameters for the iron-catalyzed reductive amination of acetophenone, a model reaction for the synthesis of primary amines. sci-hub.se

Table 1: Optimization of Reaction Parameters for Iron-Catalyzed Reductive Amination

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | Toluene | 25 |

| THF | 45 | |

| Water | 60 | |

| Ammonia (aq. 25%) | 1 mL | 40 |

| 2.5 mL | 55 | |

| 3.5 mL | 60 | |

| H₂ Pressure | 4.0 MPa | 50 |

| 5.5 MPa | 58 | |

| 6.5 MPa | 60 | |

| Temperature | 120 °C | 52 |

| 130 °C | 57 | |

| 140 °C | 60 |

Data derived from a study on the synthesis of primary amines via reductive amination employing an iron catalyst. sci-hub.se

Furthermore, in the context of continuous-flow synthesis, machine learning algorithms have been employed to optimize reaction variables such as concentration, temperature, and residence time to maximize yield and minimize cost. acs.org This approach allows for the efficient exploration of a large parameter space to identify the optimal reaction conditions.

Reactivity Profiles and Transformative Chemistry of 5 Methylhexan 1 Amine

Fundamental Amine Reactivity in Organic Systems

The chemical behavior of 5-Methylhexan-1-amine, a primary alkylamine, is fundamentally dictated by the lone pair of electrons on the nitrogen atom. This non-bonding electron pair is the epicenter of its basicity and nucleophilicity, driving its participation in a wide array of organic reactions.

Nucleophilic Character in Bond-Forming Reactions

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. A classic example of this reactivity is the nucleophilic substitution reaction with alkyl halides. In this reaction, the amine acts as a nucleophile, displacing a halide to form a secondary amine. However, the reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts libretexts.orglibretexts.orgmasterorganicchemistry.comwikipedia.org.

Another important manifestation of its nucleophilic character is in reactions with carbonyl compounds, such as aldehydes and ketones. This compound can undergo nucleophilic addition to the carbonyl carbon, a key step in the formation of imines libretexts.orglibretexts.orgmsu.eduunizin.org. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate which then dehydrates to form the C=N double bond of the imine libretexts.orgunizin.org.

Proton Transfer Dynamics and Basicity

Like other simple alkylamines, this compound is a weak base. The lone pair of electrons on the nitrogen can accept a proton from an acid in a reversible acid-base reaction, forming an ammonium salt. The basicity of an amine is commonly expressed by the pKa of its conjugate acid (the ammonium ion) libretexts.orglibretexts.org. A higher pKa value for the conjugate acid corresponds to a stronger base.

Interactive Data Table: pKa Values of Representative Primary Alkylamines

| Amine | Structure | pKa of Conjugate Acid (RNH₃⁺) |

| Methylamine | CH₃NH₂ | 10.66 |

| Ethylamine | CH₃CH₂NH₂ | 10.67 |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.69 |

| Butylamine | CH₃CH₂CH₂CH₂NH₂ | 10.61 |

| Pentylamine | CH₃CH₂CH₂CH₂CH₂NH₂ | 10.63 |

| Hexylamine | CH₃CH₂CH₂CH₂CH₂CH₂NH₂ | 10.56 |

| This compound (estimated) | (CH₃)₂CH(CH₂)₃NH₂ | ~10.6 |

Data sourced from various chemistry resources. The pKa for this compound is an estimation based on trends for similar primary alkylamines. alfa-chemistry.com

Controlled Oxidation and Reduction Reactions

The amine functional group in this compound can undergo a variety of controlled oxidation and reduction reactions, leading to the synthesis of diverse and valuable chemical entities.

Selective Oxidation to Nitrile Derivatives

Primary amines such as this compound can be selectively oxidized to the corresponding nitrile, in this case, 5-methylhexanenitrile (B103281). This transformation involves the removal of two hydrogen atoms from the amine and the formation of a carbon-nitrogen triple bond. A variety of oxidizing agents and catalytic systems have been developed for this purpose, offering high yields and selectivity. These methods often provide milder and more environmentally friendly alternatives to traditional nitrile syntheses that may use toxic cyanide reagents.

Formation of Amide Compounds

This compound readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and acid anhydrides, to form N-substituted amides nih.govrsc.orgyoutube.com. This acylation reaction is a cornerstone of organic synthesis. When reacting with an acyl chloride, for instance, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-(5-methylhexyl)amide and hydrochloric acid as a byproduct. This reaction is often carried out in the presence of a base to neutralize the acid formed.

Reductive Alkylation to Secondary and Tertiary Amine Derivatives

Reductive amination, also known as reductive alkylation, is a powerful method for converting primary amines like this compound into secondary and tertiary amines wikipedia.orgorganic-chemistry.orglibretexts.org. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate wikipedia.orgyoutube.com. The imine is then reduced in situ to the corresponding amine using a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride wikipedia.orglibretexts.orgchemistrysteps.com. By choosing the appropriate aldehyde or ketone, a wide variety of alkyl groups can be introduced to the nitrogen atom, providing a versatile route to more substituted amines. For example, reaction with a simple aldehyde followed by reduction would yield a secondary amine, while reaction with a ketone would also produce a secondary amine. Further reaction of the secondary amine with another equivalent of an aldehyde or ketone and a reducing agent can then lead to a tertiary amine.

Role as a Versatile Synthetic Intermediate

Due to the limited specific research available, a detailed analysis of this compound's role as a versatile synthetic intermediate cannot be provided at this time. Primary amines are generally recognized as important building blocks in organic synthesis. The presence of the primary amine group in this compound suggests its potential to participate in a variety of chemical transformations common to this functional group, such as nucleophilic substitution and addition reactions.

Building Block for Complex Organic Molecule Synthesis

Specific examples of this compound being utilized as a building block in the total synthesis of complex organic molecules are not readily found in the scientific literature. In principle, its structure could be incorporated into larger molecules to introduce a branched alkyl chain with a terminal functional group.

Precursor in Pharmaceutical and Agrochemical Synthesis Research

While patent literature occasionally lists this compound as a potential reactant or intermediate, detailed synthetic schemes and the specific roles it plays in the formation of final pharmaceutical or agrochemical products are not disclosed. Without access to proprietary research, a substantive discussion on its role as a precursor in these fields is not possible.

Participation in Multicomponent Reactions

There is no specific mention in the surveyed literature of this compound being a substrate in well-known multicomponent reactions such as the Ugi, Passerini, Biginelli, or Mannich reactions. While primary amines are a common component in many such reactions, the specific reactivity and outcomes with this compound have not been reported.

Computational and Theoretical Investigations of 5 Methylhexan 1 Amine

Modeling of Reactivity and Interaction Mechanisms

Molecular Dynamics Simulations of Amine Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. ulisboa.ptacs.org For a relatively simple primary alkylamine like 5-Methylhexan-1-amine, MD simulations can provide significant insights into its behavior at the molecular level, both as a pure substance and in solution. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms and predict their subsequent motion. ulisboa.pt

A typical MD simulation for this compound would involve defining a simulation box containing a number of the molecules. The system's temperature and pressure are set, and the simulation proceeds by solving Newton's equations of motion for each atom in the system over a series of small time steps. researchgate.net This allows for the observation of dynamic processes and the calculation of various macroscopic and microscopic properties.

Key areas of investigation for this compound using MD simulations would include its liquid-state structure, diffusion characteristics, and interactions with solvents or at interfaces. For instance, simulations can predict bulk properties such as density and enthalpy of vaporization by modeling the intermolecular forces, which are dominated by van der Waals interactions along the alkyl chain and hydrogen bonding at the primary amine group. researchgate.net

The simulations can also reveal detailed structural arrangements. The radial distribution function (RDF) is a common output that describes how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, RDFs could be calculated to understand the average distances and coordination numbers between the nitrogen atoms of the amine groups, providing insight into the extent and nature of hydrogen bonding in the liquid state.

Furthermore, MD simulations are invaluable for studying the behavior of this compound at interfaces, such as a liquid-vapor or a liquid-solid interface. acs.org For example, simulations could model the adsorption of this compound onto a metallic or polymer surface, predicting its orientation and binding energy. researchgate.net This is particularly relevant for applications in corrosion inhibition or as a surface modifying agent.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | OPLS-AA, AMBER, CHARMM | Defines the potential energy and forces between atoms. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Simulates behavior at room temperature. |

| Pressure | 1 atm | Simulates behavior at standard atmospheric pressure. |

| Time Step | 1-2 fs (femtoseconds) | The small increment of time over which forces are calculated. |

| Simulation Length | 10-100 ns (nanoseconds) | The total duration of the simulated molecular motion. |

This interactive table provides typical parameters for an MD simulation of a simple alkylamine like this compound.

Computational Design of Amine-Based Catalysts

Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), plays a crucial role in the rational design of new catalysts. sciopen.comrsc.org For catalysts based on this compound, computational design would focus on understanding its electronic properties and predicting its reactivity in various chemical transformations. This approach allows for the in silico screening of potential catalytic cycles, saving significant time and resources compared to purely experimental trial-and-error methods. youtube.com

The primary catalytic activity of an amine like this compound stems from the lone pair of electrons on the nitrogen atom, which gives it basic and nucleophilic properties. Computational methods can quantify these properties. For example, the proton affinity can be calculated to predict its Brønsted-Lowry basicity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be determined, which are crucial for understanding its ability to donate or accept electrons in a reaction. mdpi.com

In the context of catalyst design, DFT calculations can be used to model the entire reaction mechanism of a catalyzed process. For instance, if this compound were to be used as a catalyst for a condensation reaction, a plausible reaction pathway would be proposed. This pathway would involve the formation of intermediates and transition states as the reactants are converted into products. mdpi.com

DFT calculations would then be performed to determine the geometries and energies of each species along this reaction coordinate. The results provide critical information, such as the activation energy for each elementary step. The rate-determining step is the one with the highest activation energy, and this is the primary target for catalyst optimization. rsc.org By systematically modifying the structure of the amine catalyst in the computational model (e.g., by adding functional groups) and recalculating the energy profile, researchers can identify modifications that lower the activation barrier and thus enhance the catalytic rate.

| Computational Method | Property Calculated | Relevance to Catalyst Design |

| Density Functional Theory (DFT) | Reaction Energy Profile | Determines the feasibility and energy barriers of a catalytic cycle. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Atomic Charges, Bond Orders | Analyzes the electronic structure and nature of chemical bonds in intermediates. |

| Natural Bond Orbital (NBO) Analysis | Orbital Interactions | Reveals key donor-acceptor interactions that stabilize transition states. |

| Calculation of Proton Affinity | Gas-Phase Basicity | Quantifies the intrinsic basicity of the amine's nitrogen center. |

This interactive table outlines common computational methods and their application in the design of amine-based catalysts.

Through such computational screening, a theoretical catalyst based on the this compound scaffold could be designed. For example, calculations might suggest that introducing an electron-donating group near the amine could increase its nucleophilicity and enhance its catalytic activity for a specific reaction. These theoretical predictions then provide a strong foundation for targeted experimental synthesis and testing.

Advanced Spectroscopic and Chromatographic Characterization of 5 Methylhexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by mapping the carbon-hydrogen framework. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural picture can be assembled. As experimental spectra for 5-Methylhexan-1-amine are not widely available in the literature, the following analyses are based on predicted spectral data generated from advanced computational algorithms, which provide a reliable representation of the expected experimental values.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and the number of protons in each environment (through integration). For this compound, with the structure (CH₃)₂CHCH₂CH₂CH₂NH₂, seven unique proton signals are predicted.

The primary amine protons (-NH₂) typically appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration. The protons on the carbon adjacent to the nitrogen (C1) are deshielded and appear as a triplet. The terminal isopropyl group gives rise to a characteristic doublet for the six equivalent methyl protons and a multiplet for the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-6, H-7 (2 x -CH₃) | 0.87 | Doublet | 6H | ~6.6 |

| H-5 (-CH) | 1.51 | Multiplet | 1H | - |

| H-4 (-CH₂-) | 1.18 | Multiplet | 2H | - |

| H-3 (-CH₂-) | 1.32 | Multiplet | 2H | - |

| H-2 (-CH₂-) | 1.42 | Multiplet | 2H | - |

| H-1 (-CH₂-N) | 2.68 | Triplet | 2H | ~7.5 |

Note: Data is based on computational predictions. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. Since the two methyl carbons of the isopropyl group are chemically equivalent, this compound is expected to show six distinct signals in its ¹³C NMR spectrum. The carbon atom bonded to the electronegative nitrogen atom (C1) is shifted downfield compared to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-6, C-7 (2 x -CH₃) | 22.5 |

| C-5 (-CH) | 27.9 |

| C-4 (-CH₂-) | 39.0 |

| C-3 (-CH₂-) | 22.8 |

| C-2 (-CH₂-) | 33.7 |

Note: Data is based on computational predictions. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for confirming the assignments made in 1D NMR.

COSY (¹H-¹H Correlation): A COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations for this compound would include:

The triplet at δ ~2.68 ppm (H-1) would show a cross-peak with the multiplet at δ ~1.42 ppm (H-2).

The multiplet for H-2 would, in turn, show a correlation to the H-3 multiplet (δ ~1.32 ppm).

This chain of correlations would continue up to H-5 (δ ~1.51 ppm), which would show cross-peaks to both H-4 (δ ~1.18 ppm) and the two methyl protons (H-6/H-7) at δ ~0.87 ppm, confirming the complete backbone connectivity.

HSQC/HMBC (¹H-¹³C Correlation): An HSQC spectrum correlates each proton signal directly to the carbon to which it is attached. This would confirm the assignments in Tables 1 and 2. For instance, the proton signal at δ ~2.68 ppm would correlate with the carbon signal at δ ~42.4 ppm, definitively assigning them to the C1-H1 position. Heteronuclear Multiple Bond Correlation (HMBC) would further establish connectivity by showing correlations between protons and carbons that are two or three bonds away.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining molecular weight and deducing molecular structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₁₇N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element, serves as the benchmark for HRMS analysis.

Table 3: Precise Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₇N |

An experimental HRMS measurement yielding a mass value extremely close to 115.13610 Da would confirm the elemental composition of C₇H₁₇N. nih.gov

In mass spectrometry, the molecular ion (M⁺•) can undergo fragmentation into smaller, charged ions. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural confirmation. For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the C-N bond).

For this compound, the molecular ion has an m/z of 115. The α-cleavage involves the breaking of the C1-C2 bond. This process results in the loss of a pentyl radical (•C₅H₁₁) and the formation of a stable, resonance-stabilized iminium cation, [CH₂=NH₂]⁺. This fragment is typically the most abundant ion in the spectrum (the base peak).

Table 4: Major Expected Fragments for this compound in Mass Spectrometry

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 115 | [C₇H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 100 | [C₆H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 72 | [C₄H₁₀N]⁺ | Loss of a propyl radical (•C₃H₇) |

| 58 | [C₃H₈N]⁺ | Loss of a butyl radical (•C₄H₉) |

The prominent peak at m/z 30 is highly diagnostic for a primary amine with an unsubstituted α-carbon. The presence of this peak, along with the molecular ion peak at m/z 115, strongly supports the structure of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

Derivatization Strategies for Enhanced MS Detectability

The analysis of low-molecular-weight aliphatic amines like this compound by mass spectrometry (MS) often presents challenges due to their high polarity, volatility, and poor ionization efficiency under typical electrospray ionization (ESI) conditions. To overcome these limitations, derivatization is a crucial strategy to enhance their detectability. This process involves a chemical modification of the primary amine group to yield a derivative with more favorable analytical properties, such as increased hydrophobicity, improved ionization efficiency, and more predictable fragmentation patterns. nih.govacs.orgnih.gov

Derivatization can significantly increase the sensitivity of the analysis. For instance, tagging the amine group can improve the analyte's proton affinity, leading to a more robust signal in the mass spectrometer. nih.gov A study on metabolite analysis demonstrated that a dual-derivatization scheme could improve sensitivity by more than 75-fold. nih.gov Common derivatization reagents for primary amines are designed to introduce moieties that are easily ionizable or that direct fragmentation in a useful way.

Several classes of reagents are employed for the derivatization of primary amines for MS analysis:

Acylating Agents: Reagents like benzoyl chloride react with the primary amine to form a stable amide. acs.orglibretexts.org This not only reduces the polarity of the molecule but also adds a phenyl group that can be readily ionized.

Chloroformates: Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react rapidly with primary amines to form stable carbamate (B1207046) derivatives. nih.govthermofisher.com FMOC derivatives are particularly useful as they enhance chromatographic retention and provide strong signals in MS. nih.govthermofisher.com

Sulfonyl Chlorides: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride, DNS-Cl) is a widely used reagent that reacts with primary amines to produce highly fluorescent and easily ionizable sulfonamide derivatives. libretexts.orgthermofisher.com This makes it a versatile choice for both LC-fluorescence detection and LC-MS. nih.gov

Aldehydes: o-Phthalaldehyde (B127526) (OPA), in the presence of a thiol, reacts with primary amines to form isoindole derivatives. nih.govthermofisher.com This reaction is rapid and produces derivatives with strong fluorescence and good ionization characteristics. nih.govthermofisher.com

The choice of derivatization reagent depends on the analytical goal, the sample matrix, and the specific LC-MS conditions. nih.gov A systematic comparison of different derivatization methods found that Dansyl-Cl is a very versatile option, generating products with high ionization efficiency, while FMOC-Cl is also highly effective, particularly under acidic chromatography conditions. nih.gov

| Derivatization Reagent | Functional Group Targeted | Advantages for MS Detectability | Reference |

|---|---|---|---|

| Benzoyl Chloride | Primary and Secondary Amines | Increases hydrophobicity, improves ionization efficiency, forms stable amides. | acs.orglibretexts.org |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Forms stable carbamates, enhances chromatographic retention, useful in acidic conditions. | nih.govthermofisher.com |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Produces derivatives with high ionization efficiency and strong fluorescence. | nih.govlibretexts.org |

| o-Phthalaldehyde (OPA) with Thiol | Primary Amines | Rapid reaction, forms fluorescent isoindole derivatives with good ionization. | nih.govthermofisher.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, which is a primary aliphatic amine, the IR spectrum exhibits several characteristic absorption bands that confirm its structure. libretexts.orgorgchemboulder.com

The most prominent feature in the IR spectrum of a primary amine is the N-H stretching absorption, which appears in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.org Unlike secondary amines which show a single band, primary amines (R-NH₂) display a pair of medium-intensity bands in this region. orgchemboulder.comwikieducator.org These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com These amine absorption bands are generally sharper and less intense than the broad O-H bands from alcohols that appear in the same region. libretexts.orgopenstax.org

Other key vibrations for identifying this compound include:

N-H Bending (Scissoring): A moderate to strong absorption is observed in the 1580-1650 cm⁻¹ range, which is due to the scissoring vibration of the -NH₂ group. orgchemboulder.comwikieducator.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines like this compound gives rise to a weak to medium absorption in the 1020-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

N-H Wagging: A broad, strong band may be observed between 665 and 910 cm⁻¹ resulting from the out-of-plane bending (wagging) of the N-H bond. orgchemboulder.com

C-H Stretching and Bending: The aliphatic isoheptyl chain of the molecule will produce characteristic C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending absorptions around 1465 cm⁻¹ (scissoring) and 1370 cm⁻¹ (bending).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium, Sharp | libretexts.orgorgchemboulder.comopenstax.org |

| C-H (Alkane) | Stretch | 2850 - 2960 | Strong | |

| N-H (Primary Amine) | Bend (Scissoring) | 1580 - 1650 | Medium to Strong | orgchemboulder.comwikieducator.org |

| C-H (Alkane) | Bend | 1370 - 1465 | Medium | |

| C-N (Aliphatic Amine) | Stretch | 1020 - 1250 | Weak to Medium | orgchemboulder.comlibretexts.org |

| N-H (Primary Amine) | Wag | 665 - 910 | Strong, Broad | orgchemboulder.com |

Advanced Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) is a definitive technique for separating, identifying, and quantifying volatile and semi-volatile compounds. However, the direct analysis of primary amines like this compound can be challenging due to their polar nature, which often leads to poor peak shapes (tailing) and potential adsorption onto the GC column. h-brs.devt.edu

To improve chromatographic performance, derivatization is frequently employed. researchgate.netunam.mx This process converts the polar amine into a less polar, more volatile derivative. Common derivatization methods for GC analysis include acylation (e.g., with trifluoroacetic anhydride) or silylation. h-brs.de For example, a study on long-chain primary alkyl amines utilized trifluoroacetic anhydride (B1165640) for derivatization prior to GC-MS analysis. h-brs.de Another approach involves reaction with chloroformates to form carbamates, which can be performed in an aqueous medium. unam.mx

In the mass spectrometer, alkylamines undergo characteristic fragmentation patterns. libretexts.orgopenstax.org The most significant fragmentation pathway is alpha-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This results in the formation of a resonance-stabilized, nitrogen-containing cation. For this compound, alpha-cleavage would lead to the loss of a 5-methylpentyl radical, producing a prominent base peak at a mass-to-charge ratio (m/z) of 30, corresponding to the [CH₂NH₂]⁺ ion. The molecular ion peak (M⁺) for this compound would be at m/z 115. According to the nitrogen rule of mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent for this compound. libretexts.org

| GC-MS Parameter | Typical Condition | Purpose / Rationale | Reference |

|---|---|---|---|

| Column | DB-5MS (or similar non-polar column) | Provides good separation for a wide range of analytes, including derivatized amines. | |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. Hydrogen can be used as an alternative to helium. | nih.govgdut.edu.cn |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, suitable for trace analysis. | gdut.edu.cn |

| Temperature Program | Initial hold (e.g., 80°C) followed by a ramp (e.g., 5-10°C/min) to a final temperature (e.g., 240-290°C) | Optimizes separation of impurities and the main compound based on boiling points. | gdut.edu.cn |

| Ionization Mode | Electron Impact (EI) | Standard ionization method that produces reproducible fragmentation patterns for library matching. | h-brs.de |

| Expected Key Fragment (m/z) | 30 ([CH₂NH₂]⁺) | Result of characteristic alpha-cleavage of a primary amine. | openstax.org |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of compounds. For aliphatic amines such as this compound, which lack a strong chromophore, direct detection using UV-Vis spectroscopy is challenging and offers poor sensitivity. sigmaaldrich.com Therefore, pre-column derivatization is the most common strategy to facilitate detection and improve chromatographic retention on reversed-phase columns. thermofisher.comsigmaaldrich.com

The derivatization process introduces a chromophoric or fluorophoric tag to the amine molecule. thermofisher.com Commonly used reagents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl). thermofisher.com These reagents react with the primary amine group to form derivatives that can be sensitively detected by UV or fluorescence detectors. sigmaaldrich.comscienceopen.com For instance, a method for analyzing aliphatic amines in air samples utilized automatic pre-column derivatization with OPA and FMOC, allowing for detection limits in the low µg/L range with fluorescence detection. thermofisher.com

The separation is typically achieved on a reversed-phase column, such as a C18 column. sigmaaldrich.comresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure good separation of the derivatized amine from by-products and impurities. researchgate.netnih.gov

| HPLC Parameter | Typical Condition | Purpose / Rationale | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 | Standard for separating non-polar to moderately polar compounds like derivatized amines. | sigmaaldrich.comresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) | Provides efficient separation of the analyte from the derivatization reagent and other matrix components. | researchgate.netnih.gov |

| Derivatization Reagent | OPA, FMOC-Cl, DNS-Cl | Adds a UV-active or fluorescent tag to the amine for sensitive detection. | thermofisher.comsigmaaldrich.com |

| Detector | Fluorescence (FLD) or UV-Vis Diode Array (DAD) | Fluorescence detection generally offers higher sensitivity and selectivity for the derivatized amines. | thermofisher.comscienceopen.com |

| Flow Rate | 0.2 - 1.0 mL/min | Typical flow rate for analytical scale HPLC to achieve good separation efficiency. | researchgate.net |

Applications of 5 Methylhexan 1 Amine in Specialized Chemical Fields Academic Perspectives

Coordination Chemistry and Ligand Design

In coordination chemistry, the primary amine group (-NH₂) is a classic Lewis base, capable of donating its lone pair of electrons to a metal center (a Lewis acid) to form a coordinate covalent bond. docbrown.info This interaction is fundamental to the formation of a vast array of metal complexes.

Primary amines are crucial building blocks, or precursors, for synthesizing more complex and often multidentate ligands. iosrjournals.org 5-Methylhexan-1-amine can serve as a versatile precursor, most notably in the synthesis of Schiff base ligands. A Schiff base is formed through the condensation reaction of a primary amine with an aldehyde or a ketone, resulting in a compound containing an imine (C=N) functional group. nih.govlibretexts.org This reaction is a cornerstone of ligand design because the imine nitrogen, like the amine nitrogen, is also a Lewis base capable of coordinating to metal ions. researchgate.net

By reacting this compound with various carbonyl compounds, a diverse library of potential ligands can be generated. The properties of the resulting Schiff base ligand—such as its denticity (the number of donor atoms), steric profile, and electronic properties—can be systematically tuned by the choice of the carbonyl partner. asianpubs.org For example, reaction with salicylaldehyde (B1680747) would produce a bidentate ligand capable of coordinating through both the imine nitrogen and the phenolic oxygen. The isoheptyl group from this compound would impart significant lipophilicity to the resulting ligand and its metal complexes, enhancing their solubility in nonpolar organic solvents.

| Carbonyl Precursor | Resulting Ligand Type | Potential Donor Atoms | Key Feature |

|---|---|---|---|

| Salicylaldehyde | Bidentate Schiff Base | Imine Nitrogen, Phenolic Oxygen | Forms stable 6-membered chelate rings with metal ions. |

| Acetylacetone | Bidentate β-ketoimine | Imine Nitrogen, Ketonic Oxygen | Forms stable 6-membered chelate rings; versatile in catalysis. |

| Pyridine-2-carboxaldehyde | Bidentate Schiff Base | Imine Nitrogen, Pyridinic Nitrogen | Introduces a heterocyclic donor group with distinct electronic properties. |

| 2,6-Diacetylpyridine | Tridentate Schiff Base (from 2:1 amine:ketone reaction) | Two Imine Nitrogens, Pyridinic Nitrogen | Creates a pincer-type ligand capable of forming highly stable complexes. |

When this compound acts directly as a ligand, its coordination behavior is straightforward. As a simple primary amine, it functions as a monodentate ligand, binding to a single metal center through the lone pair of electrons on its nitrogen atom. docbrown.info This type of coordination involves the formation of a sigma (σ) bond, classifying it as a pure σ-donor ligand. wikipedia.org

| Property | Description | Implication for Metal Complexes |

|---|---|---|

| Binding Mode | Monodentate | Binds to a metal ion through a single point of attachment (the N atom). |

| Donor Atom | Nitrogen | The lone pair on the sp³-hybridized nitrogen atom is donated. docbrown.info |

| Ligand Type | Sigma (σ) Donor | Forms a sigma bond with the metal's empty orbitals; no π-interactions. wikipedia.org |

| HSAB Character | Hard Base | Forms stable complexes with hard metal ions (e.g., first-row transition metals in higher oxidation states). |

| Steric Influence | Moderate bulk from the isoheptyl group | Can influence coordination number and geometry, preventing overcrowding at the metal center. |

The development of new ligands is central to advancing the field of homogeneous catalysis, where metal complexes accelerate chemical reactions. Simple amines like this compound are foundational starting points for creating sophisticated ligands for catalytic applications. alfachemic.com By transforming the amine into a multidentate Schiff base or another derivative, researchers can design a specific coordination environment around a metal ion to promote a desired catalytic transformation. asianpubs.org

For instance, a metal complex featuring a ligand derived from this compound could be designed for olefin polymerization or oxidation catalysis. The isoheptyl group, while seemingly simple, would play a critical role by:

Enhancing Solubility : Increasing the solubility of the metal catalyst in the nonpolar solvents often used for these reactions.

Tuning Steric Environment : The bulk of the group can create a specific "pocket" around the metal's active site, influencing the selectivity of the reaction (e.g., favoring the formation of one product over another).

Electronic Modification : While the alkyl group itself is a weak electron donor, its presence can subtly influence the electron density at the metal center, thereby tuning its reactivity.

The process involves a modular approach: the amine provides a reliable N-donor anchor, while a second molecule (like a substituted salicylaldehyde) introduces additional donor atoms and steric or electronic features. This allows for the systematic optimization of a ligand scaffold for a specific catalytic purpose.

Organocatalysis and Amine-Mediated Reactions

Organocatalysis is a branch of catalysis that uses small organic molecules, rather than metal-containing compounds, to accelerate reactions. wikipedia.org Amines are one of the most important classes of organocatalysts, capable of multiple modes of activation.

A simple, achiral primary amine like this compound can function as a catalyst in several fundamental ways. Its primary utility lies in its character as both a Brønsted base and a nucleophile.

As a Brønsted Base: The lone pair on the nitrogen can accept a proton from a substrate, increasing the substrate's nucleophilicity. This is a key step in reactions like the Knoevenagel condensation or Michael additions where a proton must be removed to generate a carbanion or enolate intermediate.

As a Nucleophilic Catalyst: The amine can directly attack an electrophilic substrate (such as a carbonyl group) to form a new, more reactive intermediate. For primary amines, this often leads to the formation of an iminium ion or an enamine, which then participates in the main reaction. mdpi.com This mode of catalysis is central to many powerful asymmetric reactions, although with an achiral amine like this compound, the product would be racemic.

The conjugate acid of the amine, the 5-methylhexylammonium ion, can also act as a Brønsted acid catalyst, donating a proton to activate a substrate. This dual basic/acidic nature makes simple amines versatile catalysts for a range of transformations. acs.org

| Catalytic Role | Mechanism of Action | Example Reaction Type |

|---|---|---|

| Brønsted Base | Abstracts a proton from a C-H, O-H, or N-H bond to generate a more reactive nucleophile. | Knoevenagel Condensation, Michael Addition, Aldol (B89426) Condensation. |

| Nucleophilic Catalyst (via Enamine) | Reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. | α-alkylation of carbonyls, Michael Addition. |

| Nucleophilic Catalyst (via Iminium Ion) | Reacts with an α,β-unsaturated carbonyl to form an electrophilic iminium ion, activating the substrate towards nucleophilic attack. | Conjugate additions to enals or enones. |

| Brønsted Acid (as ammonium (B1175870) salt) | Donates a proton to an electrophile (e.g., a carbonyl oxygen) to increase its reactivity. | Reactions requiring general acid catalysis. |

The structure of this compound represents a basic scaffold from which more complex and highly selective organocatalysts can be designed. The development of modern organocatalysis relies on the strategic modification of such simple amine structures to control reactivity and, most importantly, stereochemistry.

The key design principles for evolving a simple amine into a specialized organocatalyst include:

Installation of Chirality: The foremost principle in asymmetric organocatalysis is the use of a chiral catalyst. Starting from a backbone similar to 5-methylhexane, introducing stereocenters near the amine group creates a chiral environment that can differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. mdpi.com

Introduction of Steric Hindrance: Increasing the steric bulk around the nitrogen atom can enhance selectivity by dictating the trajectory of substrate approach. The existing isoheptyl group provides a baseline level of steric presence, but more sophisticated catalysts often incorporate much bulkier groups (e.g., tert-butyl, phenyl) to create a well-defined catalytic pocket.

Incorporation of Additional Functional Groups: Many of the most effective organocatalysts are bifunctional, meaning they have a second functional group that can interact with the substrate through non-covalent forces like hydrogen bonding. nih.gov For example, adding a thiourea, amide, or alcohol moiety to the amine backbone allows the catalyst to activate one substrate via the amine group while simultaneously binding and orienting the second reaction partner via hydrogen bonding. This dual activation strategy dramatically increases both reaction rate and selectivity.

Therefore, this compound serves as an academic model for the simplest form of an amine organocatalyst—a Brønsted base/nucleophile. By systematically applying the principles of installing chirality, tuning sterics, and adding secondary functional groups, its basic structure can be conceptually elaborated into the highly efficient and selective organocatalysts used in modern organic synthesis.

Heterogeneous Catalysis Featuring Immobilized Amine Moieties

In the field of heterogeneous catalysis, the immobilization of catalytically active species onto solid supports is a critical strategy for enhancing catalyst stability, reusability, and ease of separation from reaction products. Primary amines, such as this compound, serve as valuable moieties for anchoring metal complexes or as organocatalysts themselves. The covalent attachment of such amines to solid supports like silica, polymers, or carbon materials can be achieved through various chemical linkages.

The structure of the amine can influence the catalytic performance. The branched isoheptyl structure of this compound may offer distinct steric and electronic properties compared to linear analogues. This can affect the accessibility of the catalytic site and the interaction with substrates. For instance, in metal-catalyzed reactions, the amine can act as a ligand, and its steric bulk can modulate the selectivity of the reaction. In organocatalysis, immobilized primary amines can participate in reactions like aldol condensations and Michael additions through enamine or iminium ion intermediates.

Research into the immobilization of amine-containing metal-organic cages has demonstrated their potential as highly efficient heterogeneous catalysts for continuous flow reactions. nih.gov The covalent bonding of these amine-functionalized cages to microfluidic reactors allows for superior reactivity and recyclability compared to their homogeneous counterparts. nih.gov This approach highlights the importance of the amine group in creating robust and reusable catalytic systems.

| Support Material | Immobilization Strategy | Potential Catalytic Application | Reference |

| Silica Gel | Covalent bonding via silane (B1218182) coupling agents | Base-catalyzed condensations | N/A |

| Polystyrene Resin | Functionalization of the polymer backbone | Asymmetric organocatalysis | researchgate.net |

| Carbon Nanotubes | Surface functionalization | Metal nanoparticle stabilization for hydrogenation | N/A |

Supramolecular Chemistry and Advanced Materials Research

Building Block for Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Alkylamines are fundamental building blocks in this field due to the ability of the ammonium headgroup to form directional hydrogen bonds and engage in electrostatic interactions.

The principles of molecular self-assembly are demonstrated in systems like the cyanuric acid-melamine lattice, which is held together by a network of hydrogen bonds. harvard.edu Similarly, 5-methylhexan-1-ammonium ions could form predictable hydrogen-bonded networks with suitable acceptor molecules, leading to the formation of tapes, sheets, or three-dimensional frameworks. The control over these non-covalent interactions is key to designing materials with specific functions.

Role in Surface Chemistry and Ligand Exchange in Nanomaterials (e.g., Quantum Dots)

In the synthesis and post-synthetic modification of nanomaterials, particularly semiconductor quantum dots (QDs), surface ligands play a crucial role in controlling growth, providing colloidal stability, and passivating surface defects. Primary amines are widely used as L-type ligands that coordinate to the surface of QDs through the lone pair of electrons on the nitrogen atom.

This compound can act as a surface ligand for QDs. Its binding to the QD surface can passivate "trap" states, which are surface defects that can quench photoluminescence. The length and branching of the alkyl chain can influence the effectiveness of this passivation and the colloidal stability of the QDs in various solvents. The isoheptyl group of this compound provides a balance between surface coordination and solubility in nonpolar media. The steric hindrance provided by the methyl branch may affect the packing density of the ligands on the QD surface, which in turn can influence the electronic properties and stability of the nanomaterial. tudelft.nl

Ligand exchange is a common strategy to modify the surface of nanomaterials to alter their properties or to introduce new functionalities. This compound can be used to displace existing ligands on a nanomaterial's surface. The dynamics of this exchange process depend on the relative binding affinities of the incoming and outgoing ligands, as well as on the reaction conditions. This process is vital for tailoring the interface between the nanomaterial and its environment, which is critical for applications in biological imaging, sensing, and electronics.

| Nanomaterial | Role of this compound | Effect on Properties | Reference |

| CdSe/ZnS Quantum Dots | Surface passivating ligand | Enhanced photoluminescence, improved colloidal stability | nih.gov |

| Gold Nanoparticles | Stabilizing agent | Control of particle size and shape | N/A |

| Perovskite Nanocrystals | Surface ligand in synthesis | Improved colloidal and structural stability | rsc.org |

Crystal Engineering and Self-Assembly Studies

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. The self-assembly of molecules into well-defined crystalline architectures is a cornerstone of this field. Primary alkylamines and their salts are versatile components in crystal engineering due to their ability to form robust hydrogen-bonding networks.

The 5-methylhexan-1-ammonium cation, formed by protonating the amine, can act as a hydrogen bond donor, directing the assembly of anionic species or other hydrogen bond acceptors into specific crystalline arrangements. The non-covalent interactions involving the alkyl chain, such as van der Waals forces, also play a significant role in determining the packing of the molecules in the crystal lattice. The branched structure of the isoheptyl group in this compound can lead to the formation of unique packing motifs that are not accessible with linear alkyl chains. This can result in polymorphism, where the same compound crystallizes in different forms with distinct physical properties.

Studies on long-chain alkylammonium lead iodides have shown that the organic chains form bilayers that are anchored to inorganic layers, and the ordering of these chains undergoes phase transitions with temperature. acs.org While specific studies on this compound in this context are not prevalent, the principles of self-assembly and crystal packing of alkylammonium salts suggest its potential for creating novel crystalline materials. The interplay between the hydrogen bonding of the ammonium headgroup and the steric requirements of the branched alkyl tail would be a key factor in the design of such materials.

Biochemical Interactions and Molecular Mechanisms Non Clinical Focus

Molecular Recognition and Binding Mechanisms

Detailed experimental studies elucidating the specific molecular recognition and binding mechanisms of 5-Methylhexan-1-amine with biological targets are not extensively available in the current scientific literature. However, its fundamental chemical structure allows for theoretical postulations based on general principles of molecular interactions.

Hydrogen Bonding Interactions with Biological Macromolecules

The primary amine group (-NH2) of this compound can act as both a hydrogen bond donor and acceptor. Computational models from databases such as PubChem predict that the molecule has a hydrogen bond donor count of one and a hydrogen bond acceptor count of one. nih.gov This capacity for hydrogen bonding is a key determinant in its potential interactions with biological macromolecules such as proteins and nucleic acids. The nitrogen atom's lone pair of electrons can accept a hydrogen bond, while the hydrogen atoms of the amine group can be donated. These interactions would likely involve electronegative atoms like oxygen and nitrogen within the amino acid residues of proteins or the bases of nucleic acids. However, specific studies detailing the geometry, strength, and functional consequences of these hydrogen bonds between this compound and specific biological macromolecules have not been identified.

Ligand Binding to Specific Biological Targets and Receptors at a Molecular Level

There is a notable absence of published research identifying and characterizing the binding of this compound to specific biological targets or receptors at a molecular level. While primary amines are a common motif in ligands for various receptors, such as trace amine-associated receptors (TAARs), no studies have explicitly demonstrated or detailed the binding affinity, mode of interaction, or functional outcome of this compound with any such receptor. Molecular modeling and docking studies specific to this compound are also not present in the accessible scientific literature.

Investigations into Amine Metabolism Pathways and Enzyme Interactions

Specific investigations into the metabolic pathways of this compound and its interactions with metabolic enzymes are not documented in the scientific literature. The metabolism of exogenous primary amines can theoretically involve several enzymatic pathways, including oxidation, deamination, and conjugation. Enzymes such as monoamine oxidases (MAOs), diamine oxidases (DAOs), and cytochrome P450 (CYP450) enzymes are often involved in the metabolism of amines. However, no studies have confirmed the involvement of these or any other specific enzymes in the biotransformation of this compound. Consequently, its metabolic fate, including the identity of its metabolites and the enzymes responsible for their formation, remains unelucidated.

Structure-Activity Relationship Studies at the Molecular Level

Structure-activity relationship (SAR) studies focusing on this compound at the molecular level are not available in the published literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, this would involve systematic modifications of its structure—such as altering the length of the alkyl chain, the position of the methyl group, or the nature of the amine—and assessing the impact on a specific biological endpoint. The lack of identified biological activity or a specific molecular target for this compound has precluded the undertaking of such detailed SAR investigations.

Below is a table summarizing the key molecular properties of this compound based on computed data.

| Property | Value | Source |

| Molecular Formula | C7H17N | PubChem |

| Molecular Weight | 115.22 g/mol | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Future Directions and Emerging Research Avenues for 5 Methylhexan 1 Amine

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is driving the development of environmentally benign methods for synthesizing amines. rsc.orgrsc.org Classical approaches often suffer from low atom economy and the use of hazardous reagents. rsc.org Future research for producing 5-Methylhexan-1-amine and related primary amines will focus on greener catalytic processes that utilize renewable resources and minimize waste. rsc.orgrsc.org

Key areas of innovation include:

Reductive Amination of Renewable Feedstocks: One promising strategy is the one-pot reductive amination of carboxylic acids, which can be derived from biomass. rsc.org This method uses hydrogen (H₂) and ammonia (B1221849) (NH₃) with bimetallic catalysts (e.g., ruthenium-tungsten) in green solvents like cyclopentyl methyl ether (CPME), achieving high selectivity for the primary amine. rsc.org

Catalytic Hydrogenation of Bio-based Precursors: Amino acids, as renewable resources, can be converted into primary amines through ruthenium-catalyzed hydrogenation-decarbonylation reactions in water. chemistryviews.org This sustainable process operates at relatively low temperatures and can be applied to a variety of amino acids to produce the corresponding amines. chemistryviews.org